3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine
CAS No.: 2320173-55-3
Cat. No.: VC5907147
Molecular Formula: C12H15F2NO2S
Molecular Weight: 275.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2320173-55-3 |
---|---|
Molecular Formula | C12H15F2NO2S |
Molecular Weight | 275.31 |
IUPAC Name | 3-(difluoromethyl)-1-(3,4-dimethylphenyl)sulfonylazetidine |
Standard InChI | InChI=1S/C12H15F2NO2S/c1-8-3-4-11(5-9(8)2)18(16,17)15-6-10(7-15)12(13)14/h3-5,10,12H,6-7H2,1-2H3 |
Standard InChI Key | ODLWDUNQTORGGS-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
3-(Difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine consists of a four-membered azetidine ring substituted at position 1 with a 3,4-dimethylbenzenesulfonyl group and at position 3 with a difluoromethyl moiety. The sulfonyl group introduces strong electron-withdrawing effects, while the difluoromethyl substituent enhances metabolic stability and lipophilicity—a common strategy in medicinal chemistry to optimize pharmacokinetic properties .
The azetidine ring’s strain (approximately 25–30 kcal/mol) confers reactivity that can be leveraged for targeted drug design. X-ray crystallography data from analogous sulfonylated azetidines (e.g., 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylic acid) reveal puckered ring conformations with C–N–S bond angles near 104°, consistent with sp³ hybridization at nitrogen .
Table 1: Key Structural Parameters of Analogous Azetidine Derivatives
Synthetic Methodologies
Azetidine Ring Formation
The La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, as demonstrated by Kuriyama et al. (2023), offers a viable pathway for constructing the azetidine core . This method achieves regioselective 4-exo-tet cyclization under mild conditions (CH₂Cl₂, 0.2 M, 5 mol% catalyst), yielding azetidines in >85% efficiency even with acid-sensitive functional groups.
For the target compound, a proposed synthesis would involve:
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Epoxide Precursor Preparation: Reacting 3,4-dimethylbenzenesulfonamide with glycidyl tosylate to form the cis-3,4-epoxy amine intermediate.
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Cyclization: La(OTf)₃-catalyzed ring closure at 25°C for 12–24 hours.
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Difluoromethylation: Post-cyclization fluorination using Deoxo-Fluor® or analogous agents to introduce the CF₂H group at position 3 .
Physicochemical Properties
Stability and Reactivity
Sulfonylated azetidines generally exhibit enhanced thermal stability compared to non-sulfonylated analogs. Thermogravimetric analysis (TGA) of 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylic acid shows decomposition onset at 218°C , suggesting similar stability for the 3,4-dimethyl analog. The difluoromethyl group likely reduces oxidative metabolism rates, as evidenced by the 2.5-fold increase in plasma half-life observed in CF₃-containing azetidinones .
Table 2: Predicted Physicochemical Properties
Challenges and Future Directions
Despite its promising scaffold, no peer-reviewed studies directly investigating 3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine exist as of April 2025. Critical research priorities include:
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Stereochemical Control: Developing asymmetric synthesis routes to isolate enantiomers for pharmacological profiling.
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ADMET Profiling: Systematic assessment of absorption, distribution, and toxicity using in vitro hepatocyte models.
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Target Identification: High-throughput screening against kinase and protease target libraries.
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